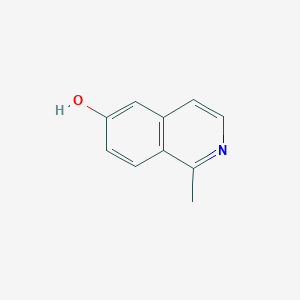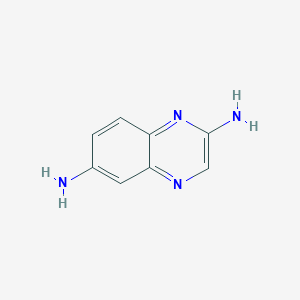
Quinoxaline-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline-2,6-diamine is a nitrogen-containing heterocyclic compound, part of the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzene ring fused with a pyrazine ring, with amino groups at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-2,6-diamine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions. For instance, the reaction of o-phenylenediamine with glyoxal in the presence of acetic acid yields this compound . Another method involves the use of catalysts such as titanium silicate-1, which facilitates the reaction between 1,2-diamines and 1,2-diketones in methanol at room temperature .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. For example, the use of recyclable catalysts and solvent-free conditions can enhance the yield and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-2,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Substitution: Substitution reactions often involve nucleophilic reagents, where the amino groups can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Quinoxaline-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoxaline derivatives are studied for their antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
Quinoxaline-2,6-diamine can be compared with other similar compounds such as quinoxaline-2,3-dione, quinoxaline-2-carboxylate, and quinoxaline-2,3-diamine. These compounds share the quinoxaline core structure but differ in their substituents, leading to variations in their chemical and biological properties . For example, quinoxaline-2,3-dione is known for its glutamate receptor antagonist activity, while quinoxaline-2-carboxylate derivatives exhibit significant antimicrobial properties .
Comparison with Similar Compounds
- Quinoxaline-2,3-dione
- Quinoxaline-2-carboxylate
- Quinoxaline-2,3-diamine
Properties
CAS No. |
951240-18-9 |
|---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
quinoxaline-2,6-diamine |
InChI |
InChI=1S/C8H8N4/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H,9H2,(H2,10,12) |
InChI Key |
GLCJGHVOJOKJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



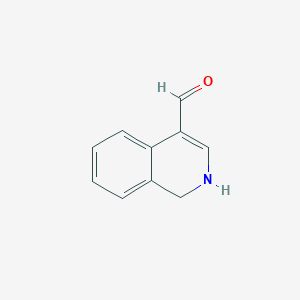
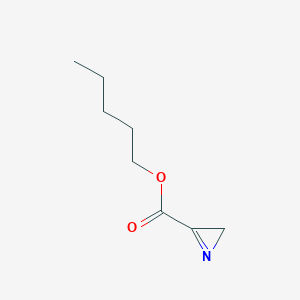
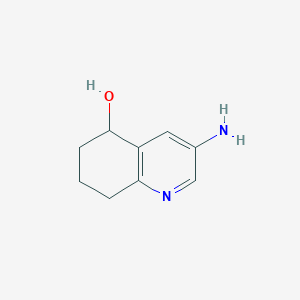

![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)



![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)
![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)
